molecular formula C19H20N2O6 B4299217 3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299217
M. Wt: 372.4 g/mol
InChI Key: QEECJLZUJMANSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid, also known as NBQX, is a chemical compound that belongs to the class of non-competitive AMPA receptor antagonists. It is widely used in scientific research to study the mechanisms of neural transmission and synaptic plasticity.

Mechanism of Action

3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid works by binding to the AMPA receptor and blocking the activity of glutamate, an excitatory neurotransmitter. This leads to a decrease in the influx of calcium ions into the neuron, which is necessary for the formation of long-term potentiation (LTP) and synaptic plasticity. By blocking the activity of AMPA receptors, 3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid can prevent the formation of LTP and disrupt the process of learning and memory.
Biochemical and Physiological Effects
3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid has several biochemical and physiological effects on the central nervous system. It can block the activity of AMPA receptors and prevent the formation of LTP, which is necessary for the process of learning and memory. It can also reduce the excitotoxicity caused by the excessive release of glutamate, which is implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in lab experiments is its ability to selectively block the activity of AMPA receptors without affecting other neurotransmitter systems. This allows researchers to study the specific role of AMPA receptors in various physiological and pathological conditions. However, one of the limitations of using 3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is its non-specific binding to other receptors, which can lead to off-target effects and complicate the interpretation of the results.

Future Directions

There are several future directions for the use of 3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in scientific research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By studying the effects of 3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid on the activity of AMPA receptors in animal models of these diseases, researchers can gain insights into the underlying mechanisms of these disorders and develop new treatments. Another area of interest is the use of 3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid in combination with other drugs to enhance its therapeutic efficacy and reduce its side effects. By combining 3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid with other drugs that target different aspects of synaptic plasticity, researchers can develop more effective treatments for neurological disorders.

Scientific Research Applications

3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid is widely used in scientific research to study the mechanisms of neural transmission and synaptic plasticity. It is used to block the activity of AMPA receptors, which are responsible for the fast excitatory synaptic transmission in the central nervous system. By blocking the activity of these receptors, researchers can study the role of AMPA receptors in various physiological and pathological conditions, such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

3-[(3-nitrobenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-2-10-27-16-8-6-13(7-9-16)17(12-18(22)23)20-19(24)14-4-3-5-15(11-14)21(25)26/h3-9,11,17H,2,10,12H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEECJLZUJMANSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Nitrophenyl)carbonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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